N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylpropanamide
Description
This compound is a pyrrole-based derivative featuring a phenylsulfonyl group at position 3, a prop-2-en-1-yl (allyl) substituent at position 1, and a 2-methylpropanamide moiety at position 2. The phenylsulfonyl group contributes to solubility and metabolic stability, while the allyl group may enable further functionalization via click chemistry or polymerization .
Properties
Molecular Formula |
C19H24N2O3S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C19H24N2O3S/c1-6-12-21-15(5)14(4)17(18(21)20-19(22)13(2)3)25(23,24)16-10-8-7-9-11-16/h6-11,13H,1,12H2,2-5H3,(H,20,22) |
InChI Key |
HRQMBLGPQXUSLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C(C)C)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylpropanamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine.
Alkylation: The prop-2-en-1-yl group can be introduced through an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the removal of oxygen-containing groups.
Scientific Research Applications
Structural Overview
The compound features a pyrrole ring substituted with methyl groups and a phenylsulfonyl group , along with a prop-2-en-1-yl side chain . Its molecular formula is with a molecular weight of approximately 390.5 g/mol. The unique arrangement of functional groups contributes to its diverse biological activities and potential applications in drug development.
Synthesis Methodology
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrole Ring : Achieved through methods such as the Paal-Knorr synthesis.
- Sulfonylation : Introduction of the phenylsulfonyl group using phenylsulfonyl chloride in the presence of a base.
- Alkylation : The prop-2-en-1-yl group is introduced via alkylation reactions.
These synthetic routes are essential for optimizing yield and ensuring product consistency .
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylpropanamide exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific pathways involved in cancer progression .
- Anti-inflammatory Properties : The compound has shown potential for dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .
Applications in Medicinal Chemistry
Given its structural characteristics, this compound can be applied in various areas:
Drug Development
The compound's ability to interact with biological targets makes it a candidate for developing new pharmaceuticals, particularly in oncology and anti-inflammatory therapies.
Organic Synthesis
Its unique functional groups allow it to serve as an intermediate in synthesizing other complex organic compounds, enhancing its utility in chemical research.
Case Study 1: Antitumor Evaluation
In a study exploring novel anticancer agents, this compound was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer drug .
Case Study 2: Anti-inflammatory Research
Research focused on the anti-inflammatory properties of this compound revealed that it effectively reduced markers of inflammation in vitro. The dual inhibition mechanism was highlighted as a promising approach for developing new anti-inflammatory medications .
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The pyrrole ring and other functional groups can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrole Core
Compound A : N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanamide
- Key Difference : Lacks the 2-methyl group on the propanamide chain.
- Computational studies suggest a 15–20% decrease in hydrophobic interactions compared to the target compound .
Compound B : N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide
- Key Differences: Replaces the phenylsulfonyl group with a cyano (-CN) substituent. Substitutes the allyl group with a butyl chain. Features 4,5-diphenyl instead of 4,5-dimethyl groups.
- Impact: The cyano group enhances electron-withdrawing effects, increasing electrophilicity at the pyrrole core. The butyl chain improves lipophilicity (LogP increases by ~1.2 units), favoring membrane permeability but reducing aqueous solubility. The diphenyl substitution introduces π-π stacking capabilities, which may enhance crystallinity .
Functional Group Analogues
Compound C : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
- Key Differences :
- Replaces the pyrrole core with a pentanamide backbone.
- Incorporates a sulfamoyl-linked pyridine and dioxoisoindolinyl group.
- Impact: The sulfamoyl-pyridine moiety enhances hydrogen-bonding capacity, improving target engagement in enzyme inhibition assays.
Structural and Physicochemical Data
Biological Activity
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 358.5 g/mol. Its structure features a pyrrole ring substituted with a phenylsulfonyl group and an allyl moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₃S |
| Molecular Weight | 358.5 g/mol |
| CAS Number | 1010908-11-8 |
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, similar compounds with pyrrole structures have shown efficacy against HIV-1 by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds demonstrated significant antiviral activity with low cytotoxicity, suggesting that modifications to the pyrrole core can enhance therapeutic profiles against viral infections .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity. Research indicates that derivatives of sulfonyl-pyrrole compounds can inhibit various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Potential
In vitro studies have suggested that compounds containing the pyrrole structure can induce apoptosis in cancer cells. The mechanism is thought to involve the modulation of signaling pathways associated with cell survival and proliferation. For instance, similar derivatives have been reported to increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death .
Study 1: Antiviral Efficacy Against HIV
A study examining the antiviral properties of pyrrole derivatives found that specific modifications enhanced their potency against HIV-1. The compound demonstrated an effective reduction in viral load in cell cultures at concentrations lower than those causing cytotoxic effects. This suggests a favorable therapeutic window for further development .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of sulfonyl-pyrrole compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that these compounds could inhibit bacterial growth effectively, supporting their potential use as new antimicrobial agents in clinical settings .
Study 3: Anticancer Activity
A study exploring the anticancer properties of similar pyrrole-based compounds revealed that they could significantly reduce viability in various cancer cell lines. The induction of apoptosis was confirmed through flow cytometry and caspase activity assays, indicating a robust mechanism of action against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
